双辛酸酯荧光素

描述

Fluorescein dioctanoate, also known as FDO or Fluorescein dicaprylate, is a non-fluorescent hydrophobic fluorescein derivative . It can pass through the cell membrane whereupon intracellular esterases hydrolyze the dioctanoate group producing the highly fluorescent product fluorescein . The fluorescein molecules accumulate in cells that possess intact membranes so the green fluorescence can be used as a marker of cell viability .

Synthesis Analysis

The synthesis of fluorescein-based probes involves the modification of the carboxyl group of fluorescein to produce the spirolactam structure which is non-fluorescent . The spirolactam ring opening accounts for the fluorescence . The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .

Molecular Structure Analysis

Fluorescein dioctanoate belongs to the xanthene class of dyes and shows excellent fluorescent properties . The main structural modification of fluorescein occurs at the carboxyl group where different groups can be easily introduced to produce the spirolactam structure which is non-fluorescent . The spirolactam ring opening accounts for the fluorescence .

Chemical Reactions Analysis

Fluorescein dioctanoate is a fluorogenic substrate for C8 esterase that generates green fluorescence upon esterase cleavage . The fluorescence properties of fluorescein vary according to changes in the environment and it is most notably sensitive to pH variations .

Physical And Chemical Properties Analysis

Fluorescein dioctanoate is an off-white low melting solid . It is soluble in DMSO . Its molecular formula is C36H40O7 and its molecular weight is 584.72 . It has a melting point of 49 °C .

科学研究应用

眼科应用

荧光素是一种常用于眼科的染料,具有广泛的应用,包括压平眼压计、泪液检查、隐形眼镜验配和诊断角膜病变。静脉注射可用于检查眼内肿瘤和血液房水屏障。它以其独特的染色特性而著称,这与其他重要的染色剂(如玫瑰红和阿西蓝)不同。荧光素不染色细胞或粘液,这对于临床分析退化细胞和粘液的存在至关重要 (Norn,1964)。

医学中的诊断应用

荧光素被用作各种医学领域的诊断工具。它具有低毒性,但其光活化可以释放出潜在的毒性分子,如单线态氧和一氧化碳。研究表明,这些分子可以显着影响生理过程。例如,用人肝癌 HepG2 细胞系进行的体外研究表明,细胞内荧光素受照射后细胞活力显着降低。克雷伯斯循环代谢物的浓度也显着下降,这表明荧光素光化学的潜在生物学后果 (Šranková 等,2022)。

荧光虹膜角膜摄影

荧光素在荧光虹膜角膜摄影中至关重要,这是荧光眼底摄影的一种改进。该技术对于分析角膜和虹膜的血管化特别有用。它在荧光灯下突出眼睛特定区域的能力有助于诊断和了解眼部疾病 (Mitsui、Matsubara & Kanagawa,1969)。

神经肿瘤学应用

荧光素,尤其是作为荧光素钠盐,在神经肿瘤学中控制肿瘤切除边缘方面发挥着重要作用。它在临床上的重新使用归功于为手术显微镜开发了专用滤光片。研究表明,它在荧光引导下进行高级别神经胶质瘤切除术时是安全可行的,表明完全切除率有所提高 (Catapano 等,2017)。

地热示踪

除了医疗应用外,荧光素还可用作地热储层中的示踪剂,能够追踪注入流体的路径。它在高温下具有热稳定性,使其成为温度低于 210°C 的地热储层中的可靠示踪剂。这一应用对于理解和管理地热能源资源至关重要 (Adams 和 Davis,1991)。

抗菌应用

荧光素衍生物及其纳米杂化物显示出显着的抗菌活性。当这些化合物负载到银纳米颗粒上时,对各种细菌菌株和真菌表现出增强的抗菌性能。荧光素衍生物的化学结构对其抗菌效果起着至关重要的作用,使其在医药和生物应用中具有价值 (Negm、Abou Kana、Abd-Elaal & Elwahy,2016)。

作用机制

Target of Action

Fluorescein dioctanoate is a non-fluorescent hydrophobic derivative of fluorescein . It primarily targets cells that possess intact membranes . The compound’s primary role is to serve as a marker of cell viability .

Mode of Action

Fluorescein dioctanoate can pass through the cell membrane . Once inside the cell, intracellular esterases hydrolyze the dioctanoate group, producing the highly fluorescent product fluorescein . This interaction with its targets results in the accumulation of fluorescein molecules in cells that possess intact membranes .

Biochemical Pathways

It is known that the compound is a fluorogenic substrate for c8 esterase, which generates green fluorescence upon esterase cleavage . This suggests that the compound may interact with esterase-related biochemical pathways.

Pharmacokinetics

It is known that the compound is hydrophobic and can pass through the cell membrane This suggests that the compound may have good bioavailability

Result of Action

The result of fluorescein dioctanoate’s action is the production of highly fluorescent fluorescein within cells that possess intact membranes . This green fluorescence can be used as a marker of cell viability .

Action Environment

The action environment of fluorescein dioctanoate is within cells that possess intact membranes It is known that the compound is stable for at least 2 years when stored at +4°c . This suggests that temperature could be a key environmental factor influencing the compound’s stability.

安全和危害

未来方向

Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption . The development of targeted molecular fluorophores, laser speckle contrast imaging, and augmented reality has the potential to improve surgical outcomes by providing more accurate and efficient image guidance during surgery .

生化分析

Biochemical Properties

Fluorescein dioctanoate interacts with various biomolecules in the cell. It is a fluorogenic substrate for C8 esterase, an enzyme that generates green fluorescence upon esterase cleavage . The interaction between fluorescein dioctanoate and C8 esterase is a key biochemical reaction involving this compound .

Cellular Effects

Fluorescein dioctanoate has significant effects on various types of cells. It can pass through the cell membrane and once inside the cell, it is hydrolyzed by intracellular esterases to produce fluorescein . The fluorescein molecules accumulate in cells that possess intact membranes, so the green fluorescence can be used as a marker of cell viability .

Molecular Mechanism

The mechanism of action of fluorescein dioctanoate involves its transformation into fluorescein. This process is facilitated by the action of intracellular esterases, which hydrolyze the dioctanoate group . The resulting fluorescein molecules are highly fluorescent, providing a useful tool for cellular imaging and viability assessment .

Temporal Effects in Laboratory Settings

The effects of fluorescein dioctanoate over time in laboratory settings are related to its stability and degradation. It is stable for at least 2 years after receipt when stored at +4°C

Metabolic Pathways

Fluorescein dioctanoate is involved in specific metabolic pathways within the cell. It is a substrate for C8 esterase, an enzyme involved in ester hydrolysis . The hydrolysis of fluorescein dioctanoate by C8 esterase is a key step in its metabolic pathway .

Transport and Distribution

Fluorescein dioctanoate can pass through the cell membrane, indicating its interaction with certain transporters or channels . Once inside the cell, it is distributed throughout the cytoplasm where it is hydrolyzed by intracellular esterases .

Subcellular Localization

Given its ability to pass through the cell membrane and its hydrolysis by intracellular esterases, it is likely that it localizes to the cytoplasm

属性

IUPAC Name |

(6'-octanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) octanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40O7/c1-3-5-7-9-11-17-33(37)40-25-19-21-29-31(23-25)42-32-24-26(41-34(38)18-12-10-8-6-4-2)20-22-30(32)36(29)28-16-14-13-15-27(28)35(39)43-36/h13-16,19-24H,3-12,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZNXQHGTKMTSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCCCC)C5=CC=CC=C5C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate](/img/structure/B3039073.png)

![2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide](/img/structure/B3039076.png)

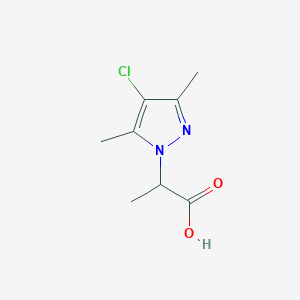

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)

methanone](/img/structure/B3039083.png)